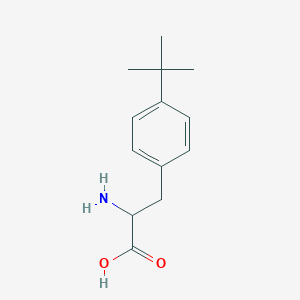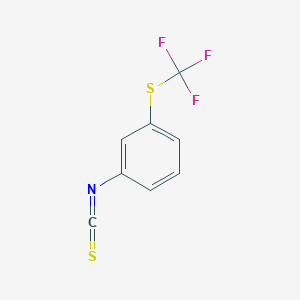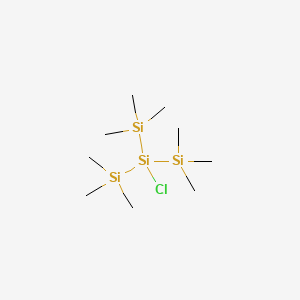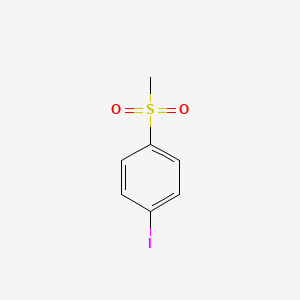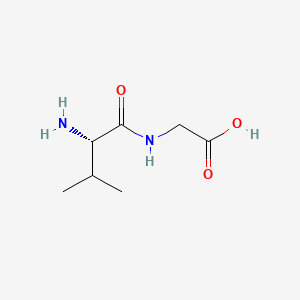
Val-gly
Vue d'ensemble
Description
Val-Gly is a dipeptide formed from L-valine and glycine residues . It’s known to play a role as a metabolite and a Bronsted base . It’s also found in fermented shrimp paste condiments .
Molecular Structure Analysis
Val-Gly has a molecular formula of C7H14N2O3 . It’s a structural derivative of L-valine and glycine .
Applications De Recherche Scientifique
Taste Enhancement in Food Products
γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) is known to enhance the taste preferences for umami, fat, and sweet flavors in food products. It acts as a potent agonist of the calcium-sensing receptor (CaSR), which can increase the preference for certain taste solutions like inosine monophosphate (IMP) and soybean–oil emulsions at concentrations that do not produce a taste of their own .
Kokumi Flavor Identification in Foods
The peptide γ-Glu-Val-Gly has been identified and quantified in various foods, indicating its role in imparting the kokumi flavor—a rich and full-bodied taste. This is achieved through high-performance liquid chromatography-tandem mass spectrometry, which helps in detecting the presence of γ-Glu-Val-Gly in both raw and cooked foods .
Flavor Enhancement in Umami-rich Foods
Supplementation of γ-Glu-Val-Gly in foods that are rich in umami substances, such as monosodium glutamate (MSG), can enhance the flavor and palatability. This suggests that γ-Glu-Val-Gly can be used to improve the taste experience of foods containing umami components .
Mécanisme D'action
Propriétés
IUPAC Name |
2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879006 | |
| Record name | Glycine, N-DL-valyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Val-gly | |
CAS RN |
686-43-1, 14297-28-0 | |
| Record name | L-Valylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-DL-valyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Val-Gly?
A1: The molecular formula of Val-Gly is C7H14N2O3, and its molecular weight is 174.20 g/mol.
Q2: What kind of structural information can be obtained from NMR studies on peptides containing Val-Gly?
A2: NMR studies can provide valuable insights into the spatial structure and conformational preferences of peptides containing Val-Gly. For instance, researchers used 2D NMR to determine the spatial structure of the tetrapeptide N-Ac-Ser-Phe-Val-Gly-OMe in complex with sodium dodecyl sulfate micelles in an aqueous solution []. In another study, researchers used 1H nuclear magnetic resonance to investigate the conformations of the cyclic peptide analogue of valinomycin, cyclo(L-Val-Gly-Gly-L-Pro)3, and its cation complexes in different solvents []. They found that the peptide adopts different conformations depending on the solvent and the presence of cations.
Q3: Can you provide an example of how 13C solid-state NMR has been used to characterize the conformation of a peptide containing Val-Gly?
A3: Researchers have employed 13C solid-state NMR, specifically 2D spin-diffusion NMR under off magic angle spinning (OMAS) coupled with 13C isotope double labeling, to investigate the conformational characteristics of the elastin-like peptide (Val-Pro-Gly-Val-Gly)6 []. This technique allowed them to determine the torsion angles of specific residues, providing insights into the peptide's structure in the solid state.
Q4: How does the hexapeptide Val-Gly-Val-Ala-Pro-Gly impact human leukocytes?
A4: Research indicates that the hexapeptide Val-Gly-Val-Ala-Pro-Gly, derived from elastin, exhibits specific effects on human polymorphonuclear leukocytes (PMNLs) []. This peptide influences intracellular free calcium metabolism, superoxide anion production, and elastase release. These effects are believed to be mediated through specific receptors on the PMNL surface.
Q5: What is the significance of the Val-Gly sequence in the context of the kokumi taste sensation?
A5: The tripeptide γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), which contains the Val-Gly sequence, has been identified as a potent kokumi peptide []. Kokumi substances enhance the perceived thickness, mouthfulness, and continuity of food flavors. This tripeptide has been detected in various fermented foods, including cheese made from ewe milk [] and fish sauces [, ].
Q6: What is the biological relevance of γ-Glu-Val-Gly in cheese production?
A6: Interestingly, the concentration of γ-Glu-Val-Gly differs significantly between cheese made from cow milk and ewe milk. This difference arises from the amino acid sequences of their respective β-caseins. Ewe milk β-casein contains the Val-Gly sequence at positions 9-10, whereas cow milk β-casein contains Pro-Gly at the same position []. This difference highlights the importance of specific amino acid sequences in the formation of flavor peptides during food fermentation.
Q7: How does the substitution of Glycine by Alanine in elastin-like polymers affect their thermal behavior?
A7: The substitution of Glycine by Alanine in elastin-like polymers, specifically in the transition from poly(Val-Pro-Gly-Val-Gly) to poly(Val-Pro-Ala-Val-Gly), significantly affects their thermal behavior, particularly the reversibility of chain unfolding []. This substitution leads to significant undercooling during chain unfolding and rehydration, suggesting that these processes become kinetically controlled rather than thermodynamically controlled.
Q8: Can you explain the significance of the Val-Gly sequence in the context of cysteine protease inhibitors?
A8: The Val-Gly sequence has been implicated in the binding of substrates to certain cysteine proteases. Inhibitors containing the sequences Z-Leu-Val-Gly-CHN2 and Z-Arg-Leu-Val-Gly-CHN2, structurally related to cystatin C, suggest the involvement of the Val-Gly motif in substrate recognition and binding to prohormone thiol protease (PTP) [].
Q9: How have chimeric peptides incorporating the Val-Gly motif been used in drug design?
A9: Researchers have explored the design of chimeric peptides incorporating the Val-Gly motif, particularly in the context of melanocortin receptor ligands [, ]. These chimeric peptides utilize the hydrophobic tail and address sequence of Deltorphin-II (Glu-Val-Val-Gly-NH2) along with key pharmacophore elements of melanotropins. These studies highlight the potential of using hybrid approaches in peptide drug design to target specific receptors. One notable example is the development of GXH-38B-c[Gly-Cpg-d-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH2 (Cpg = cyclopentyl glycine), which acts as a potent antagonist of the human melanocortin 1 receptor [].
Q10: What is the significance of the Glu-Val-Val-Gly-NH2 sequence in deltorphin II?
A10: The Glu-Val-Val-Gly-NH2 sequence represents the C-terminal tail of Deltorphin-II, a naturally occurring opioid peptide with high affinity and selectivity for δ-opioid receptors. This sequence contributes to the peptide's stability against enzymatic degradation and influences its pharmacological properties. Studies have investigated the potential for developing tolerance or sensitization to the behavioral activating effects of Deltorphin-II [].
Q11: How does the substitution of Glu4 in deltorphin analogs affect their agonist and antagonist profiles at opioid receptors?
A11: Researchers have investigated the pharmacological effects of substituting the Glu4 residue in deltorphin analogs, specifically with cysteine and serine, to understand their impact on opioid receptor activity []. The cysteine-substituted deltorphin, H2N-Tyr-D-Ala-Phe-Cys-Val-Val-Gly-NH2 ([D-Ala2,Cys4]deltorphin), was synthesized to explore the role of a sulfhydryl group in ligand binding to the opioid δ-2 receptor subtype. This modification was found to influence the peptide's antinociceptive effects, suggesting a role for the Glu4 residue in receptor interaction.
Q12: What analytical techniques are employed to study the formation and quantification of γ-Glu-Val-Gly in food products?
A12: Researchers utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify γ-Glu-Val-Gly in various food products [, , ]. The method often involves derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) to enhance the detection sensitivity. This technique allows for accurate and sensitive measurement of this kokumi peptide in complex food matrices.
Q13: How is electron spin resonance (ESR) spectroscopy used to study peptides containing Val-Gly?
A13: ESR spectroscopy has been used to assess the antioxidant properties of oligopeptides derived from sea cucumber guts, including Val-Gly-Thr-Val-Glu-Met and Val-Thr-Pro-Tyr []. This technique measures the ability of these peptides to scavenge free radicals, such as hydroxyl radicals, superoxide radicals, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.
Q14: What is the significance of studying the interaction between copper and peptides containing histidine and Val-Gly?
A14: The interaction of copper with peptides containing histidine and Val-Gly is relevant in the context of understanding metal binding in biological systems, particularly in enzymes like Cu,Zn-superoxide dismutase (Cu,Zn-SOD) []. Studies have investigated the coordination chemistry, stability, and solution structure of copper complexes with peptides like His-Val-Gly-Asp, mimicking the zinc-binding site of Cu,Zn-SOD. These investigations shed light on the role of specific amino acid sequences in metal binding and enzyme activity.
Q15: How is the concept of "prohormone thiol protease" (PTP) related to the study of peptides containing Val-Gly?
A15: Prohormone thiol protease (PTP) is involved in the processing of proenkephalin, a precursor to enkephalin neuropeptides. Studies have used model peptide substrates containing the Val-Gly sequence to investigate the cleavage specificity of PTP []. These investigations are crucial for understanding the enzymatic processing of neuropeptide precursors and the regulation of their biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



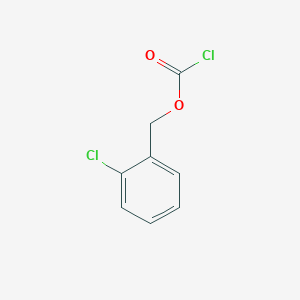
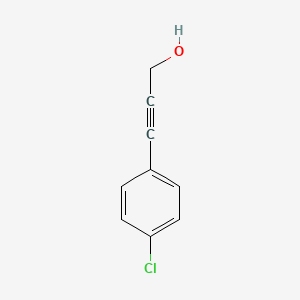
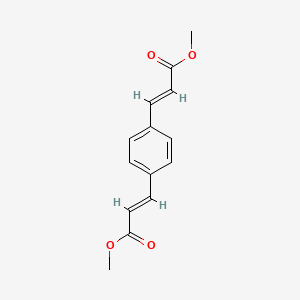

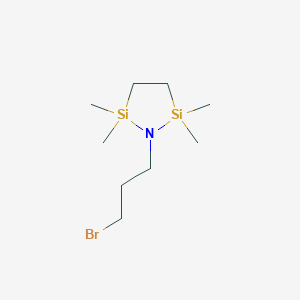
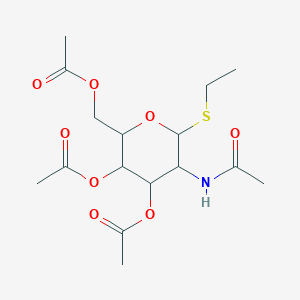

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)
